N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
Overview
Description
“N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde” is an organic compound with a molecular weight of 179.22 . It may be used to synthesize 2,5-bis[4-(methylaminoethanol)benzylidene]cyclopentanone, 4′-[(2-tosyloxyethyl)(methyl)amino]-4-phenyl-3-buten-2-malonitrile (a tosylate precursor), and methanesulfonic acid 2-[(4-formyl-phenyl)-methyl-amino]-ethyl ester .
Molecular Structure Analysis
The linear formula of “N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde” is (HOCH2CH2)(CH3)NC6H4CHO . The InChI key is JOCUIVLSLBBESN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde” has a melting point of 66-70 °C . It’s important to note that the properties can vary based on the purity of the compound.Scientific Research Applications
Synthesis Methods and Chemical Reactions
New Synthesis Technology : The 4-(N-methyl-N-substituted) aminobenzaldehydes, including N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, have been synthesized using a new Vilsmeier reaction. This method yields products with high purity (more than 99%) and efficiency (85%~90%). The synthesis involves the reaction of N-methyl-N-substituted aniline with DMF and BTC, using ethyl acetate as a solvent (Tong Guo-tong, 2009).
Molecular Docking and Anti-Cancer Potential : N-Heterocyclic chalcone derivatives, synthesized from 4-(aryl)-aminobenzaldehyde and 2-hydroxyacetophenone, showed potential as anti-cancer agents. These derivatives, including compounds similar to N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, have been evaluated against MCF-7 breast cancer cells (B. Fegade & S. Jadhav, 2022).
Synthesis and Non-Aqueous Medium Titrations : The reactions of similar compounds with 3-ethoxy-4-hydroxybenzaldehyde to synthesize new derivatives and their titrations in non-aqueous solvents like isopropyl alcohol and acetonitrile have been studied. This indicates the versatility of such compounds in different chemical reactions (H. Yüksek et al., 2005).
Photographic and Electronic Applications
- Photographic Performance of Aromatic Hydrazones : Tri-substituted aminobenzaldehyde hydrazones, closely related to N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, have been studied for their use in hole transport materials (HTM) for double-layer organic photoconductors. This research indicates potential applications in the field of photography and electronics (He Li, 2005).
Polymer Applications
- Polymer Synthesis and Applications : 4-Aminobenzaldehyde, a compound structurally similar to N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, has been used to create polymers with significant conductivity and corrosion resistance, indicating potential applications in materials science (Jiang Ri-shan, 2008).
Safety And Hazards
properties
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,8,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCUIVLSLBBESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394271 | |
Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde | |
CAS RN |
1201-91-8 | |
Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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